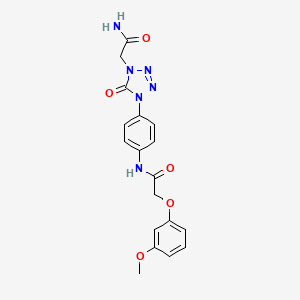
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H18N6O5 and its molecular weight is 398.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide, also known by its CAS number 1396749-67-9, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N6O5, with a molecular weight of 398.4 g/mol. The compound features a tetrazole ring, which is often associated with various biological activities, including enzyme inhibition and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6O5 |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1396749-67-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have shown moderate anti-proliferative effects by disrupting tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Activation of Antioxidant Pathways : The presence of the methoxy group may enhance the compound's ability to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
- Enzyme Inhibition : The tetrazole moiety may facilitate interactions with enzyme active sites, potentially inhibiting enzymes involved in tumor progression.
Anticancer Studies
Recent studies have evaluated the anticancer potential of this compound across various cancer cell lines. For instance:
- Cell Line Testing : In vitro tests demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The IC50 values ranged from 0.5 to 10 µM depending on the specific cell line .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications at various positions can significantly influence its biological activity:
- Tetrazole Ring : Essential for anticancer activity; modifications can enhance or reduce potency.
- Methoxy Group : Contributes to improved solubility and bioavailability, enhancing therapeutic effects.
- Amino Acids Modifications : Alterations in the amino acid side chains can lead to variations in cytotoxicity and selectivity towards different cancer types.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Tetrazole Derivatives : A study explored a series of tetrazole derivatives and found that those resembling this compound exhibited potent anti-cancer properties with minimal toxicity to normal cells .
- Mechanistic Insights : Research utilizing molecular dynamics simulations indicated that these compounds interact predominantly through hydrophobic contacts with target proteins involved in cancer progression .
特性
IUPAC Name |
2-[4-[4-[[2-(3-methoxyphenoxy)acetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5/c1-28-14-3-2-4-15(9-14)29-11-17(26)20-12-5-7-13(8-6-12)24-18(27)23(21-22-24)10-16(19)25/h2-9H,10-11H2,1H3,(H2,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSJFGSFNXBIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














